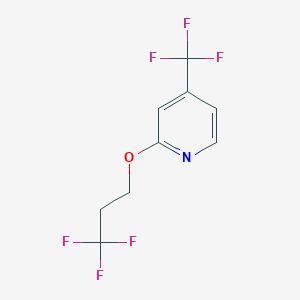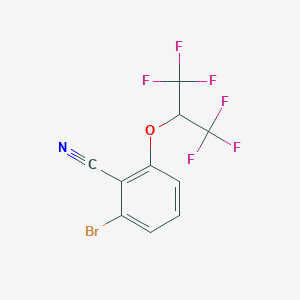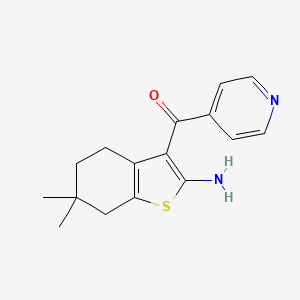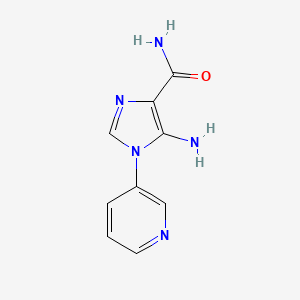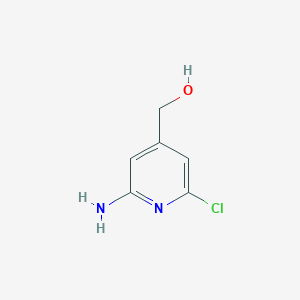
(2-アミノ-6-クロロピリジン-4-イル)メタノール
概要
説明
(2-Amino-6-chloropyridin-4-yl)methanol is a chemical compound with the molecular formula C6H7ClN2O It is a derivative of pyridine, featuring an amino group at the 2-position, a chlorine atom at the 6-position, and a hydroxymethyl group at the 4-position
科学的研究の応用
(2-Amino-6-chloropyridin-4-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
生化学分析
Biochemical Properties
(2-Amino-6-chloropyridin-4-yl)methanol plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as a substrate or inhibitor for specific enzymes, thereby modulating their catalytic activity. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and hydrophobic interactions .
Cellular Effects
The effects of (2-Amino-6-chloropyridin-4-yl)methanol on various types of cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events. Additionally, it can modulate the expression of specific genes, thereby impacting cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, (2-Amino-6-chloropyridin-4-yl)methanol exerts its effects through various mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, (2-Amino-6-chloropyridin-4-yl)methanol can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of (2-Amino-6-chloropyridin-4-yl)methanol can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. In vitro and in vivo studies have shown that (2-Amino-6-chloropyridin-4-yl)methanol can have both immediate and delayed effects on cells, depending on its concentration and exposure duration .
Dosage Effects in Animal Models
In animal models, the effects of (2-Amino-6-chloropyridin-4-yl)methanol vary with different dosages. At low doses, it may have beneficial effects, such as enhancing cellular function or protecting against oxidative stress. At high doses, it can exhibit toxic or adverse effects, including cellular damage or apoptosis. Threshold effects are often observed, where a specific dosage level triggers a significant change in cellular response .
Metabolic Pathways
(2-Amino-6-chloropyridin-4-yl)methanol is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components .
Transport and Distribution
The transport and distribution of (2-Amino-6-chloropyridin-4-yl)methanol within cells and tissues are critical for its biological activity. It may be transported by specific transporters or binding proteins, affecting its localization and accumulation. The distribution of (2-Amino-6-chloropyridin-4-yl)methanol can influence its effectiveness and toxicity, depending on the target tissues and cells .
Subcellular Localization
The subcellular localization of (2-Amino-6-chloropyridin-4-yl)methanol is essential for its activity and function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall biological effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-6-chloropyridin-4-yl)methanol typically involves the chlorination of 2-amino-4-hydroxymethylpyridine. The reaction is carried out under controlled conditions to ensure selective chlorination at the 6-position. The process may involve the use of reagents such as thionyl chloride or phosphorus oxychloride in the presence of a suitable solvent like dichloromethane .
Industrial Production Methods
Industrial production of (2-Amino-6-chloropyridin-4-yl)methanol follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain precise reaction conditions .
化学反応の分析
Types of Reactions
(2-Amino-6-chloropyridin-4-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The chlorine atom at the 6-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Sodium methoxide or other nucleophiles in an appropriate solvent.
Major Products Formed
Oxidation: (2-Amino-6-chloropyridin-4-yl)carboxylic acid.
Reduction: (2-Amino-6-chloropyridin-4-yl)methanol derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
作用機序
The mechanism of action of (2-Amino-6-chloropyridin-4-yl)methanol involves its interaction with specific molecular targets. The amino and hydroxymethyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways, leading to various effects such as inhibition of enzyme activity or alteration of cellular processes .
類似化合物との比較
Similar Compounds
2-Amino-4-chloropyridine: Lacks the hydroxymethyl group, making it less versatile in certain reactions.
2-Amino-6-chloropyridine: Similar structure but without the hydroxymethyl group, affecting its reactivity and applications.
4-Hydroxymethyl-2-aminopyridine:
Uniqueness
(2-Amino-6-chloropyridin-4-yl)methanol is unique due to the presence of both the chlorine atom and the hydroxymethyl group. This combination allows for a wider range of chemical reactions and applications compared to its similar compounds .
特性
IUPAC Name |
(2-amino-6-chloropyridin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c7-5-1-4(3-10)2-6(8)9-5/h1-2,10H,3H2,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZLHFHIBGRNFJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1N)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-3-carboxylic acid](/img/structure/B1446958.png)
![6-(Bromomethyl)-5-oxaspiro[2.4]heptan-4-one](/img/structure/B1446960.png)
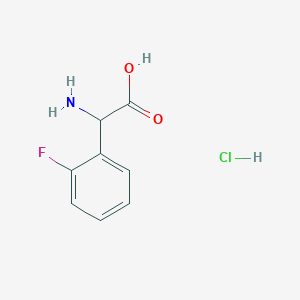

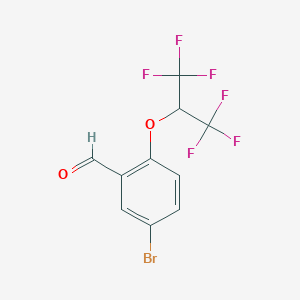

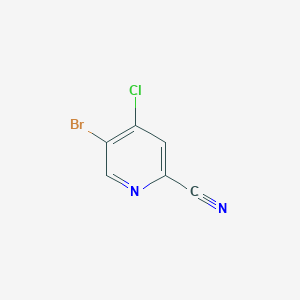

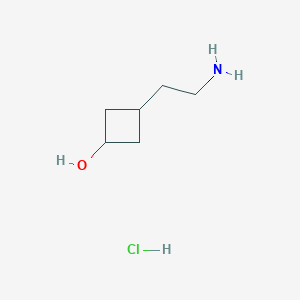
![3-[(2-Naphthyloxy)methyl]piperidine hydrochloride](/img/structure/B1446973.png)
